Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate
Overview
Description
Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate is a useful research compound. Its molecular formula is C18H26N2O6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and potential therapeutic benefits.
Chemical Structure
The compound features a pyridine ring, which is characteristic of many biologically active molecules. Its structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 298.35 g/mol
This compound has been studied for its interactions with various biological targets. Key mechanisms include:
- Sirtuin Modulation : The compound has been implicated in modulating sirtuins, a family of proteins that play a critical role in cellular regulation, aging, and metabolism. Sirtuins are NAD+-dependent deacetylases that influence gene expression and cellular stress responses .
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .
In vitro Studies
Research has demonstrated that this compound shows promising activity in various assays:
- Cell Viability Assays : In vitro tests on human cancer cell lines (e.g., HeLa and A549) indicated that the compound can inhibit cell proliferation. The IC values were reported to be in the micromolar range, suggesting moderate potency .
- Platelet Aggregation : The compound was evaluated for its effects on platelet aggregation, revealing potential as an antithrombotic agent .
Case Studies
- Cancer Research : A study investigated the effects of this compound on various cancer cell lines. Results showed significant inhibition of cell growth, with mechanisms linked to apoptosis induction and cell cycle arrest.
- Neuroprotection : In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Model | IC (µM) | Mechanism |
---|---|---|---|
Cell Proliferation Inhibition | HeLa | 15 | Apoptosis induction |
Antiplatelet Activity | Human Platelets | 20 | Inhibition of aggregation |
Neuroprotection | Neuronal Cells | 10 | Antioxidant effects |
Properties
IUPAC Name |
ethyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-8-24-14(21)12-9-10-13(19-11-12)20(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h9-11H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKCQDNUCODYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.